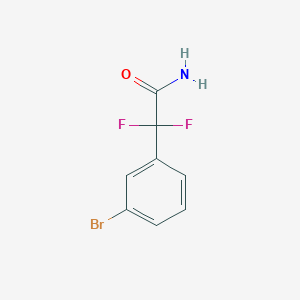

2-(3-Bromophenyl)-2,2-difluoroacetamide

Description

Overview of the Significance of Fluorine in Organic Synthesis and Molecular Design

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significantly increasing steric bulk. researchgate.net The carbon-fluorine bond is exceptionally strong, which can enhance the thermal and metabolic stability of a compound. nih.gov

Specifically, the gem-difluoro group (CF2), as present in 2-(3-Bromophenyl)-2,2-difluoroacetamide, is of particular importance. This motif can profoundly influence the acidity of nearby protons, modulate molecular conformation, and alter lipophilicity—a key parameter in drug design. researchgate.net The gem-difluoroalkene unit, a potential derivative, is recognized as a valuable bioisostere of the carbonyl group in medicinal chemistry. researchgate.net The strategic placement of fluorine can lead to enhanced binding affinity to target proteins and improved pharmacokinetic profiles, making organofluorine compounds prevalent in pharmaceuticals and agrochemicals. researchgate.netnih.gov

Table 1: Impact of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | Strong C-F bond resists enzymatic cleavage. nih.gov |

| Lipophilicity | Altered | Can increase or decrease depending on the molecular context, affecting solubility and membrane permeability. researchgate.net |

| Binding Affinity | Enhanced | Fluorine can participate in favorable interactions with protein targets and alter electronic properties. researchgate.net |

| Acidity/Basicity | Modulated | The strong electron-withdrawing nature of fluorine affects the pKa of nearby functional groups. researchgate.net |

Importance of Acetamide (B32628) Scaffolds and Aryl Bromide Functionality

The acetamide functional group is a cornerstone in medicinal chemistry, found in a vast array of therapeutic agents. This scaffold is prized for its ability to form hydrogen bonds, a critical interaction for molecular recognition in biological systems. Its presence can confer favorable properties such as improved solubility and bioavailability.

The aryl bromide motif serves as a versatile synthetic handle. It is a key participant in a multitude of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This functionality allows for the straightforward installation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler precursors. The presence of the bromine atom on the phenyl ring of this compound opens a gateway for extensive chemical diversification.

Contextualization of this compound within Contemporary Chemical Research

The structure of this compound is not merely a random assortment of functional groups; it represents a building block designed for specific synthetic purposes. Research into related compounds, such as 2-bromo-2,2-difluoroacetamides, has highlighted their utility as precursors for more complex molecules. nih.govnih.gov

Recent studies have demonstrated that 2-bromo-2,2-difluoroacetamides can undergo copper-catalyzed arylation reactions with various aryl boronic acids and aryl trialkoxysilanes. nih.govnih.govmdpi.com This methodology provides a direct route to α-aryl-α,α-difluoroacetamides, which are valuable structures in medicinal chemistry. The title compound fits within this class of reagents, where the bromine on the difluoroacetyl group would be the reactive site for such couplings, while the 3-bromophenyl group could be used for subsequent, orthogonal cross-coupling reactions.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1375472-86-8 |

| Molecular Formula | C₈H₆BrF₂NO |

| Molecular Weight | 250.04 g/mol |

Scope and Objectives of Research Endeavors on this Compound Class

Research focused on compounds like this compound is driven by several key objectives. A primary goal is the development of novel synthetic methodologies. Exploring the reactivity of the C-Br bond on the acetyl group in concert with or separately from the C-Br bond on the phenyl ring allows for the creation of diverse molecular libraries. nih.govnih.gov

The overarching aim is to synthesize novel compounds with potential biological activity. The combination of the difluoroacetamide moiety and a modifiable aryl ring makes this class of compounds attractive for scaffold-based drug discovery programs. The research endeavors seek to:

Establish efficient and versatile synthetic routes to α,α-difluoro-β-ketoamides and related structures. nih.gov

Investigate the scope of cross-coupling reactions at both the aryl and acetyl positions.

Generate libraries of structurally diverse molecules for screening in various biological assays.

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrF2NO |

|---|---|

Molecular Weight |

250.04 g/mol |

IUPAC Name |

2-(3-bromophenyl)-2,2-difluoroacetamide |

InChI |

InChI=1S/C8H6BrF2NO/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H2,12,13) |

InChI Key |

WMZMKGQLTOGZKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C(=O)N)(F)F |

Origin of Product |

United States |

Chemical Transformations and Reaction Mechanisms Involving 2 3 Bromophenyl 2,2 Difluoroacetamide Derivatives

Electrophilic and Nucleophilic Reactions of the Bromophenyl Moiety

The bromophenyl group in 2-(3-Bromophenyl)-2,2-difluoroacetamide derivatives is a versatile platform for a variety of chemical reactions. The presence of the bromine atom and the aromatic ring allows for both halogen atom transfer reactions and nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups.

Halogen Atom Transfer Reactions

Halogen atom transfer (XAT) has emerged as a significant method for the formation of carbon-centered radicals from organic halides. In the context of this compound, the bromine atom on the phenyl ring can be abstracted by a radical initiator, leading to the formation of an aryl radical. This radical species can then participate in various subsequent reactions.

The general mechanism for halogen atom transfer involves the reaction of a radical initiator with the aryl bromide. This process can be facilitated by various catalytic systems, including those based on transition metals or photoredox catalysis. For instance, α-aminoalkyl radicals have been utilized as effective halogen atom transfer agents for the activation of aryl halides. dntb.gov.ua Similarly, boryl radicals have been shown to mediate the arylation of alkyl halides through an XAT mechanism. colab.ws The reactivity in these reactions is influenced by the nature of the radical initiator and the reaction conditions.

The aryl radical generated from this compound can undergo a variety of transformations, such as:

Cross-coupling reactions: The radical can couple with other radical species or be trapped by transition metal catalysts to form new carbon-carbon or carbon-heteroatom bonds. colab.wsresearchgate.net

Cyclization reactions: If an appropriate tethered functional group is present, the aryl radical can undergo intramolecular cyclization to form cyclic compounds.

Reduction: The radical can abstract a hydrogen atom from a donor molecule to yield the debrominated product, 2-phenyl-2,2-difluoroacetamide.

The efficiency and outcome of these reactions are dependent on the specific reaction conditions, including the choice of catalyst, solvent, and any additives. rsc.orgacs.org

Table 1: Examples of Halogen Atom Transfer Reactions on Aryl Bromides

| Catalyst System | Reactant | Product Type | Reference |

| Photoredox/Nickel | Aryl Bromide | Cross-coupled Product | researchgate.net |

| Amine-ligated Boryl Radical | Aryl Bromide | Arylated Product | colab.ws |

| Copper(I) | Aryl Bromide | C-O Coupled Product | rsc.org |

Reactivity of the Difluoroacetamide Functionality

The difluoroacetamide group is a key structural feature that imparts unique chemical properties to the molecule. The presence of two fluorine atoms on the α-carbon significantly influences the reactivity of the adjacent carbonyl and amide functionalities.

Hydrolysis and Formation of Corresponding Acids

Amides can undergo hydrolysis to form the corresponding carboxylic acids. This reaction can be catalyzed by either acid or base. The general mechanism for the hydrolysis of amides involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon.

Under acidic conditions , the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of ammonia (B1221849) (or an amine) yield the carboxylic acid.

Under basic conditions , a hydroxide ion directly attacks the carbonyl carbon to form a tetrahedral intermediate. The elimination of the amide anion is followed by protonation to give the carboxylate, which is then protonated in a final workup step to yield the carboxylic acid.

The hydrolysis of this compound would yield 2-(3-bromophenyl)-2,2-difluoroacetic acid. The rate and mechanism of this hydrolysis can be influenced by pH and temperature. nih.gov The principles of ester hydrolysis mechanisms, such as BAC2 and BAL2 for basic conditions and AAC2, AAL2, and AAL1 for acidic conditions, can be conceptually applied to understand the hydrolysis of the amide bond. semanticscholar.org

Reduction Pathways to Difluoroamines and Alcohols

The difluoroacetamide functionality can be reduced to either a difluoroamine (B82689) or a difluoro alcohol, depending on the reducing agent and reaction conditions.

A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is capable of reducing amides to amines. wikipedia.orgorganic-chemistry.orgbyjus.com The reaction of this compound with LiAlH₄ would be expected to yield 2-(3-bromophenyl)-2,2-difluoroethanamine. The mechanism involves the initial addition of a hydride ion to the carbonyl carbon, followed by the coordination of the aluminum to the oxygen atom, which facilitates the elimination of an aluminate species to form an iminium ion. A second hydride addition to the iminium ion then produces the amine. masterorganicchemistry.com

The reduction of amides to alcohols is less common but can be achieved under specific conditions. However, the primary product of the LiAlH₄ reduction of an amide is the corresponding amine.

Table 3: Reduction of Amides with Lithium Aluminum Hydride

| Starting Material | Product | Key Features | Reference |

| Amide | Amine | Strong reducing agent required | wikipedia.org |

| Ester | Primary Alcohol | A common transformation with LiAlH₄ | masterorganicchemistry.com |

| Carboxylic Acid | Primary Alcohol | Involves initial acid-base reaction | masterorganicchemistry.com |

Oxidation Reactions to Ketones and Acids

The oxidation of the difluoromethyl group is a potential transformation for derivatives of this compound. The difluoromethyl group can be considered a bioisostere for an alcohol, thiol, or amine group, and its metabolic stability is a key feature. nih.gov However, under certain oxidative conditions, it can be transformed.

Oxidation of compounds containing a difluoromethyl group can lead to the formation of ketones or carboxylic acids, depending on the oxidant and the substrate. For instance, the oxidation of difluoromethyl sulfides to the corresponding sulfoxides has been reported. researchgate.net While direct oxidation of the difluoromethyl group in the title compound to a ketone or carboxylic acid is not extensively documented, it represents a plausible chemical transformation under appropriate oxidizing conditions. The synthesis of 3-difluoromethyl-quinoxalin-2-ones has been achieved through a visible-light-driven difluoromethylation followed by oxidation. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For derivatives of this compound, the presence of the bromine atom on the phenyl ring and the α,α-difluoroacetamide moiety offers a versatile platform for a variety of such transformations. Palladium-catalyzed reactions, in particular, have been extensively explored for the functionalization of aryl halides.

Palladium-Catalyzed Carbonylative Coupling

Palladium-catalyzed carbonylative coupling reactions introduce a carbonyl group (CO) between an organic halide and a nucleophile, providing a direct route to ketones, amides, esters, and other carbonyl-containing compounds. While direct examples of carbonylative coupling on this compound are not extensively documented, analogous transformations with similar substrates, such as bromodifluoroacetamides, have been successfully developed.

A notable example is the palladium-catalyzed carbonylative Suzuki coupling of alkylboron reagents with bromodifluoroacetamides. This reaction provides a synthetic route to α,α-difluoro-β-alkyl-β-ketoamides. The process typically employs a palladium catalyst, such as Pd(OAc)₂, with a suitable phosphine (B1218219) ligand. A carbon monoxide source is essential for the carbonyl insertion. Modern methods often utilize CO-generating reagents like COgen for safer and more convenient handling of carbon monoxide.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the bromodifluoroacetamide. This is followed by the coordination and insertion of carbon monoxide into the palladium-carbon bond to form a palladium-acyl complex. Subsequent transmetalation with the alkylboron reagent and reductive elimination yields the desired β-ketoamide and regenerates the palladium(0) catalyst. The reaction demonstrates good functional group tolerance, allowing for the synthesis of a diverse range of α,α-difluoro-β-alkyl-β-ketoamides in moderate to good yields. acs.org

Table 1: Examples of Palladium-Catalyzed Carbonylative Coupling of Bromodifluoroacetamides with Alkylboron Reagents acs.org

| Entry | Bromodifluoroacetamide | Alkylboron Reagent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-benzyl-2-bromo-2,2-difluoroacetamide | 9-octyl-9-BBN | N-benzyl-2,2-difluoro-3-oxoundecanamide | 75 |

| 2 | 2-bromo-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one | 9-octyl-9-BBN | 2,2-difluoro-3-oxo-1-(piperidin-1-yl)undecanamide | 68 |

Heck-Cassar-Sonogashira Coupling and its Adaptations

The Heck-Cassar-Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst (Sonogashira conditions) or in a copper-free environment (Heck-Cassar conditions). bohrium.comnih.gov The reaction is highly versatile and has been adapted for a wide range of substrates, including functionalized aryl bromides. nih.govacs.org

For a substrate like this compound, the aryl bromide moiety can readily participate in the Heck-Cassar-Sonogashira coupling. The reaction conditions, such as the choice of catalyst, ligand, base, and solvent, can be fine-tuned to achieve high yields and selectivity. acs.org The use of greener solvents and more sustainable reaction conditions is an area of active research. nih.govacs.org

The catalytic cycle for the Sonogashira reaction generally involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II)-aryl complex, generated from the oxidative addition of the aryl bromide to a palladium(0) species. Reductive elimination from the resulting palladium(II) complex yields the coupled product and regenerates the palladium(0) catalyst. In the copper-free Heck-Cassar protocol, the reaction proceeds through a different mechanism, often requiring a different set of ligands and reaction conditions to facilitate the direct reaction of the alkyne with the palladium complex. organic-chemistry.org

Table 2: General Conditions for Heck-Cassar-Sonogashira Coupling of Aryl Bromides nih.govacs.org

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂, or other Pd(0) or Pd(II) precursors |

| Ligand | PPh₃, Buchwald ligands (e.g., sSPhos) |

| Co-catalyst | CuI (for Sonogashira) |

| Base | Et₃N, i-Pr₂NEt, TMG |

| Solvent | THF, DMF, N-Hydroxyethylpyrrolidone (HEP) |

Other Arylation and Functionalization Protocols

Beyond carbonylative and alkyne couplings, the bromine atom in this compound derivatives serves as a handle for various other arylation and functionalization reactions. While palladium catalysis is common, other transition metals like copper can also be employed to achieve different reactivity and selectivity.

An example of a non-palladium-catalyzed arylation is the copper-catalyzed direct arylation of 2-bromo-2,2-difluoroacetamides with aryl boronic acids. This methodology allows for the formation of aromatic amides. The reaction is typically carried out in the presence of a copper catalyst and a suitable base. This approach is valuable as it provides an alternative to palladium-catalyzed methods and can sometimes offer complementary substrate scope and functional group tolerance.

In addition to arylation at the phenyl ring, functionalization at the α-position of the difluoroacetamide moiety is also possible. For instance, palladium-catalyzed α-arylation of α,α-difluoroketones with aryl bromides has been reported. acs.org While this is not a direct functionalization of the amide, it demonstrates the feasibility of forming a C-C bond at the carbon bearing the two fluorine atoms, suggesting that similar transformations with α,α-difluoroacetamide derivatives could be developed.

Furthermore, enantioselective palladium-catalyzed cross-coupling reactions between α-bromo carboxamides and aryl boronic acids have been developed to generate chiral α-aryl carboxamides. nih.gov This highlights the potential for developing asymmetric functionalization protocols for derivatives of this compound.

Radical-Mediated Transformations and Mechanistic Insights

Radical reactions offer a complementary approach to traditional ionic and transition metal-catalyzed methods for the construction of complex molecules. The generation of radical species can initiate a cascade of events, leading to the formation of new rings and functional groups.

Intramolecular Radical Cyclization Reactions

Derivatives of this compound can be designed to undergo intramolecular radical cyclization reactions. For example, by introducing an unsaturated moiety, such as an allyl group, on the amide nitrogen, a radical cyclization can be triggered. The aryl bromide can serve as a precursor to an aryl radical upon treatment with a radical initiator, such as tributyltin hydride (Bu₃SnH) and AIBN, or through photoredox catalysis.

Once the aryl radical is generated at the 3-position of the phenyl ring, it can add to the pendant alkene in an intramolecular fashion. The regioselectivity of this cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the specific reaction conditions. This approach allows for the synthesis of complex heterocyclic structures containing the gem-difluoroamide motif.

Analogous radical cyclizations of N-allyl-haloacetamides have been extensively studied. For instance, the copper-catalyzed radical cyclization of N-allylhalodifluoroacetamides is an efficient method for the synthesis of α,α-difluorinated γ-lactams. researchgate.net Similarly, radical cyclizations of N-allyl propiolamides have been used to construct highly substituted γ-lactams. scispace.com These examples provide a strong precedent for the feasibility of similar transformations with derivatives of this compound.

Table 3: Examples of Radical Cyclization Precursors and Products researchgate.netnih.gov

| Precursor | Radical Initiator/Catalyst | Product Type |

|---|---|---|

| N-allyl-2,2,2-trichloroacetamide | CuCl/PMDETA | Chlorinated γ-lactam |

| N-allyl-2-bromo-2,2-difluoroacetamide | Cu(I) complex | α,α-difluorinated γ-lactam |

Polarity Crossover Cyclization Mechanisms

Polarity crossover cyclization represents a more complex mechanistic paradigm that combines radical and ionic steps within a single transformation. In such a mechanism, a radical addition can lead to the formation of an intermediate that can be oxidized or reduced to an ionic species, which then undergoes a subsequent cyclization or rearrangement.

For derivatives of this compound, a hypothetical polarity crossover cyclization could be envisioned. For instance, the generation of an aryl radical could be followed by an intramolecular addition to a suitable acceptor. The resulting radical intermediate could then undergo a single-electron transfer (SET) process to form a cation or an anion. This ionic intermediate would then be poised for a subsequent bond-forming event, leading to the final cyclized product.

The feasibility of such a pathway is supported by studies on radical-polar crossover reactions in other systems. These reactions often rely on photoredox catalysis, where a photocatalyst can mediate the necessary electron transfer steps. researchgate.netacs.org The interplay between the radical and ionic pathways can allow for the construction of molecular architectures that would be difficult to access through purely radical or ionic mechanisms.

Mechanistic investigations into these transformations often involve a combination of experimental techniques, such as trapping experiments and cyclic voltammetry, as well as computational studies to elucidate the energetics of the various possible pathways. While specific examples involving this compound are not yet prevalent, the general principles of polarity crossover cyclization suggest a promising avenue for future research in the functionalization of this compound and its derivatives.

Role of Difluoroalkyl Radicals in Reaction Pathways

The generation and subsequent reaction of difluoroalkyl radicals represent a cornerstone of modern organofluorine chemistry, providing a versatile method for incorporating the difluoroalkyl motif into complex molecules. nih.gov Photoredox catalysis has emerged as a particularly powerful and sustainable strategy for producing these reactive intermediates under mild conditions. nih.govacs.org This approach often utilizes visible light to excite a photocatalyst, which can then engage in a single electron transfer (SET) process with a suitable difluoroalkyl precursor to generate the desired radical. researchgate.net

A common mechanistic pathway begins with the excitation of a photocatalyst, such as an iridium complex (e.g., fac-Ir(ppy)₃), by visible light (e.g., blue LEDs). acs.orgacs.org The excited photocatalyst [Ir(III)*] becomes a potent reductant and transfers an electron to a precursor molecule, such as a bromodifluoroacetic derivative or a difluoroalkyl sulfonyl chloride. acs.org This electron transfer initiates the fragmentation of the precursor, releasing a difluoroalkyl radical. For instance, the reduction of a sulfonyl chloride precursor forms a radical anion that subsequently undergoes cleavage to yield the gem-difluoroalkyl radical. acs.orgacs.org

Once generated, these electrophilic difluoroalkyl radicals are highly reactive and can participate in a variety of synthetic transformations. researchgate.net A primary pathway is their addition to unsaturated systems like alkenes or isocyanides. acs.orgacs.org This addition creates a new carbon-centered radical, which can then be further transformed through oxidation or by participating in subsequent cyclization steps to build molecular complexity. acs.org The versatility of this method allows for the formation of diverse fluorinated compounds with high functional group tolerance and selectivity. acs.orgnih.gov

The table below summarizes key aspects of difluoroalkyl radical generation and subsequent reactions.

| Radical Precursor Type | Generation Method | Photocatalyst Example | Subsequent Reaction Type | Ref. |

| R-CF₂SO₂Cl | Photoredox Catalysis (SET) | fac-Ir(ppy)₃ | Addition to isocyanides | acs.org |

| R-CF₂Br | Photoredox Catalysis (SET) | fac-[Ir(ppy)₃] | Addition to hydrazones | researchgate.net |

| Redox-active fluorinated acids | Photoredox Catalysis (SET) | Iridium or Organic Dyes | Addition to alkenes | acs.org |

Ring-Opening and Cyclization Reactions of Precursor Heterocycles

Nucleophilic Ring-Opening of N-Acyl-3,3-difluoro-2-oxoindoles

N-Acyl-3,3-difluoro-2-oxoindoles are significant heterocyclic structures that can serve as precursors to α,α-difluoro-α-aryl acetamide (B32628) derivatives. The synthesis of these oxindoles can be achieved via palladium-catalyzed intramolecular C-H difluoroalkylation of readily prepared chlorodifluoroacetanilides. nih.gov This cyclization process highlights the accessibility of the 3,3-difluoro-2-oxindole core structure. nih.gov

While the cyclization to form these compounds is well-documented, the reverse reaction—nucleophilic ring-opening—represents a plausible synthetic route to functionalized 2-aryl-2,2-difluoroacetamides. In this proposed transformation, a nucleophile would attack the electrophilic carbonyl carbon of the oxindole (B195798) ring. This attack would lead to the cleavage of the amide C-N bond, effectively opening the five-membered ring. The process is analogous to Lewis acid-mediated nucleophilic ring-opening reactions observed in other strained nitrogen-containing heterocycles, such as N-tosylaziridines and azetidines. researchgate.netiitk.ac.in In those cases, a Lewis acid activates the ring, making it more susceptible to nucleophilic attack, which proceeds via a regioselective Sₙ2-type mechanism. researchgate.netiitk.ac.in

Applying this principle to N-acyl-3,3-difluoro-2-oxoindoles, a nucleophile (Nu⁻), potentially activated by a Lewis acid, would attack the C2 carbonyl. This would result in the formation of a tetrahedral intermediate, which would then collapse, breaking the N1-C2 bond and yielding a 2-(acylaminophenyl)-2,2-difluoroacetate derivative. Subsequent hydrolysis of the N-acyl group would provide the core structure of a 2-aryl-2,2-difluoroacetamide. This pathway offers a strategic approach to synthesizing these valuable fluorinated compounds from cyclic precursors.

Cyclization Reactions to Form Difluoroalkylated Heterocycles

The intramolecular cyclization of precursors containing a difluoroacetamide moiety, such as derivatives of this compound, is a powerful strategy for constructing difluoroalkylated heterocycles. nih.govrsc.org These reactions often proceed through radical pathways, where a difluoroalkyl radical is generated and subsequently adds to an internal acceptor, such as an aromatic ring or an alkene. acs.orgnih.gov

One prominent example is the tandem radical addition/cyclization reaction. In a process catalyzed by visible light, a difluoroalkyl radical can be generated from a suitable precursor and added to a tethered reaction partner. acs.org For example, difluoromethyl radicals add efficiently to isocyanides to generate an intermediate imidoyl radical. acs.org If the isocyanide is part of a biphenyl (B1667301) system, this imidoyl radical can undergo a 6-exo-trig cyclization onto the adjacent aromatic ring. acs.org Subsequent oxidation and deprotonation yield a 6-(difluoroalkyl)phenanthridine derivative. acs.org This demonstrates how radical generation can be coupled directly with heterocycle formation in a single, efficient step.

The presence of a halogen atom, such as the bromine in this compound, provides a handle for transition metal-catalyzed or radical-initiated cyclization reactions. nih.gov An intramolecular Heck-type reaction or a radical-polar crossover mechanism could facilitate the formation of a new ring by connecting the difluoroacetyl-bearing carbon to the phenyl ring. Such strategies are instrumental in synthesizing complex heterocyclic molecules that are of interest in medicinal and materials chemistry. nih.govrsc.org

The following table details examples of cyclization reactions used to form difluoroalkylated heterocycles.

| Starting Material | Catalyst / Conditions | Intermediate | Product Heterocycle | Ref. |

| Biphenyl isocyanide + R-CF₂SO₂Cl | fac-Ir(ppy)₃, Blue LED, Dioxane | Imidoyl radical | 6-(Difluoroalkyl)phenanthridine | acs.org |

| N-Allyl-trichloroacetamide | CuCl, PMDETA, DCE | Amidyl radical | Chlorinated Tetrahydropyridazinone | nih.gov |

| Chlorodifluoroacetanilide | Pd(OAc)₂, BrettPhos, K₂CO₃ | Pd(II) enolate | 3,3-Difluoro-2-oxindole | nih.gov |

| N-Arylacrylamide + HCF₂SO₂Cl | fac-Ir(ppy)₃, Visible Light | Difluoromethyl radical | Difluoromethylated Oxindole | nih.gov |

Spectroscopic and Structural Characterization of 2 3 Bromophenyl 2,2 Difluoroacetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the detailed structural analysis of 2-(3-Bromophenyl)-2,2-difluoroacetamide, offering insights into the proton, carbon, and fluorine atomic environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, the aromatic protons on the 3-bromophenyl ring are expected to produce signals in the downfield region, typically between δ 7.0 and 8.0 ppm. The substitution pattern leads to a complex splitting pattern (multiplet) for these protons. The two protons of the primary amide group (-NH₂) are anticipated to appear as a broad singlet. The chemical shift of these amide protons can vary significantly based on solvent, concentration, and temperature but generally resonates between δ 5.0 and 8.0 ppm.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic Protons (C₆H₄Br) | 7.0 - 8.0 | Multiplet |

| Amide Protons (NH₂) | 5.0 - 8.0 | Broad Singlet |

Carbon Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbonyl carbon (C=O) of the amide functional group is characteristically found in the downfield region of the spectrum, typically between δ 160 and 170 ppm. The carbon atom of the difluoroacetyl group (-CF₂-) is expected to appear as a triplet due to the coupling with the two attached fluorine atoms (¹JCF), with a chemical shift generally observed in the range of δ 110-125 ppm. The aromatic carbons of the 3-bromophenyl ring will produce a series of signals between δ 120 and 140 ppm. The carbon atom directly bonded to the bromine (C-Br) is anticipated to have a chemical shift around δ 122 ppm.

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Carbonyl (C=O) | 160 - 170 | Singlet |

| Difluoromethyl (CF₂) | 110 - 125 | Triplet |

| Aromatic (C-Br) | ~122 | Singlet |

| Aromatic (C-H & C-C) | 120 - 140 | Singlets |

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms of the -CF₂- group are chemically equivalent and are expected to give rise to a single signal. This signal is anticipated to appear in the chemical shift range of δ -100 to -130 ppm, which is a characteristic region for difluoroalkyl groups.

| Fluorine Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Difluoromethyl (CF₂) | -100 to -130 | Singlet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound. The molecular formula of the compound is C₈H₆BrF₂NO, which corresponds to a molecular weight of approximately 250.04 g/mol . bldpharm.com The mass spectrum will exhibit a molecular ion peak (M⁺). A key feature will be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion and any fragment containing the bromine atom, separated by 2 m/z units.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition. For C₈H₆BrF₂NO, HRMS would confirm the precise mass, thereby verifying the molecular formula and distinguishing it from other potential isomers or compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in the molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would display several key absorption bands. The N-H stretching vibrations of the primary amide group are expected to appear as two distinct bands in the region of 3400–3200 cm⁻¹. A strong and sharp absorption band corresponding to the C=O stretching of the amide group is anticipated around 1680–1630 cm⁻¹. The C-F stretching vibrations of the difluoro group typically result in strong absorptions in the 1100–1000 cm⁻¹ region. Finally, the C-Br stretching vibration is expected at lower frequencies, generally below 800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Amide (-NH₂) | N-H Stretch | 3400 - 3200 (two bands) |

| Amide (C=O) | C=O Stretch | 1680 - 1630 |

| Difluoromethyl (-CF₂) | C-F Stretch | 1100 - 1000 |

| Aryl Bromide (C-Br) | C-Br Stretch | < 800 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

A comprehensive search for crystallographic data on this compound and its derivatives has revealed a lack of publicly available X-ray crystallography studies for this specific compound. While research has been conducted on structurally similar molecules, such as derivatives of 2-(4-Bromophenyl)acetamide, the precise crystal structure, absolute stereochemistry, and conformational analysis of this compound remain uncharacterized in the retrieved scientific literature.

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystal. nih.gov This method provides precise information on bond lengths, bond angles, and torsion angles, which together define the conformation of a molecule. Furthermore, for chiral molecules, X-ray crystallography can be used to establish the absolute stereochemistry, which is crucial for understanding their biological activity.

In the absence of direct crystallographic data for this compound, a detailed analysis under this section cannot be provided. The following subsections would typically include specific crystallographic data tables and a discussion of the molecular conformation and stereochemistry based on those findings. However, due to the unavailability of this primary data, such a discussion would be speculative.

For related compounds, such as 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide, crystallographic studies have been performed. researchgate.net These studies reveal details like the dihedral angles between the phenyl rings and the nature of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal packing. researchgate.netnih.govresearchgate.net For instance, in the crystal structure of 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide, the molecules are linked into layers by N—H⋯O, C—H⋯O, C—H⋯Cl, and C—H⋯F hydrogen bonds. researchgate.net

Future research involving the synthesis and crystallization of this compound would be necessary to perform an X-ray diffraction analysis. Such a study would yield the precise structural parameters for this specific compound, allowing for a thorough characterization of its solid-state conformation and, if applicable, the unambiguous determination of its absolute stereochemistry.

Synthetic Applications and Utility of 2 3 Bromophenyl 2,2 Difluoroacetamide As a Key Building Block

Precursor to Diverse Difluoromethylated Arene Derivatives

The difluoromethyl group is a prominent feature in many biologically active compounds. d-nb.info 2-(3-Bromophenyl)-2,2-difluoroacetamide is an excellent precursor for creating difluoromethylated arenes. The primary strategy involves the transformation of the acetamide (B32628) functionality. While direct reduction is challenging, the compound can participate in reactions that ultimately lead to the desired difluoromethylated core structure.

Moreover, the bromine atom on the phenyl ring is primed for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents to the aromatic ring before or after the modification of the difluoroacetamide group. For instance, coupling with aryl boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or organotin reagents (Stille coupling) can generate complex biaryl systems. An unprecedented example of Pd-catalyzed difluoromethylation of aryl boronic acids using bromodifluoroacetate has been described, highlighting a potential pathway for related transformations. nih.gov These reactions are advantageous for their high efficiency and excellent functional group compatibility. nih.gov

This dual reactivity makes this compound a key intermediate for building libraries of diverse difluoromethylated arene derivatives, which are crucial for drug discovery and development programs. nih.gov

Role in the Modular Synthesis of Complex Organic Scaffolds

The distinct reactive sites of this compound allow for a modular and sequential approach to the synthesis of complex organic scaffolds. Chemists can selectively address each functional group—the aryl bromide, the difluoromethyl precursor site, and the amide—in a stepwise fashion to construct intricate molecular frameworks.

The aryl bromide is a classic functional group for building molecular complexity through transition-metal-catalyzed cross-coupling reactions. This enables the connection of the 3-(difluoroacetamido)phenyl unit to other fragments. Following the construction of the core carbon skeleton, the difluoroacetamide group can be further elaborated. This modularity is highly suitable for creating libraries of compounds for screening purposes. mdpi.com

For example, a synthetic route could begin with a Suzuki coupling to append a complex aryl or heteroaryl partner. Subsequently, the amide functionality could be hydrolyzed to the corresponding carboxylic acid, which then serves as a new point for diversification, such as amide bond formation with a diverse set of amines. This step-by-step, controlled functionalization is the essence of modular synthesis, allowing for the systematic exploration of chemical space around a core scaffold.

Construction of Substituted Heterocyclic Systems (e.g., Lactams, Pyrazoles, Pyridazines)

The reactivity of the difluoroacetamide moiety makes this compound a valuable precursor for various heterocyclic systems.

Lactams: Monocyclic β-lactams (azetidin-2-ones) are important structural motifs in medicinal chemistry. nih.gov The synthesis of these structures can be achieved through methods like the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine. nih.gov While not a direct precursor, derivatives of this compound, such as the corresponding α,α-difluoro-β-amino acid, can be utilized in peptide synthesis, potentially involving lactam intermediates. thieme.de Furthermore, iridium-catalyzed reductive functionalization has been shown to be effective for the difluoroalkylation of existing lactams, suggesting a pathway where the difluoroacetyl group from a derivative of the title compound could be incorporated into a lactam ring. acs.org

Pyrazoles: Pyrazoles are five-membered aromatic heterocycles that are considered privileged scaffolds in medicinal chemistry. nih.gov A significant application of difluoroacetyl compounds is in the synthesis of difluoromethyl-substituted pyrazoles. This can be achieved through [3+2] cycloaddition reactions. For instance, derivatives of this compound can be converted into difluoroacetohydrazonoyl bromides, which then react with various dipolarophiles like ynones, alkynoates, and ynamides. This provides a novel and efficient protocol to access difluoromethyl-substituted pyrazoles with high yields. mdpi.com The cyclocondensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds also represents a straightforward method for obtaining polysubstituted pyrazoles. mdpi.comnih.gov

Table 1: Examples of Pyrazole Synthesis Strategies

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Difluoroacetohydrazonoyl bromides and alkynes | Difluoromethyl-substituted pyrazoles | mdpi.com |

| Cyclocondensation | Hydrazine derivatives and 1,3-diketones | Polysubstituted pyrazoles | mdpi.comnih.gov |

Pyridazines: Pyridazines are six-membered heterocyclic compounds with two adjacent nitrogen atoms. liberty.edu Their synthesis often involves the reaction of 1,4-dicarbonyl compounds or their equivalents with hydrazine. Derivatives of this compound can be envisioned as precursors to intermediates suitable for pyridazine (B1198779) synthesis. For example, the difluoroacetyl group could be transformed into a dicarbonyl moiety that can then undergo cyclization. Modern methods include Lewis acid-mediated inverse electron demand Diels-Alder reactions and copper-promoted cyclizations of unsaturated hydrazones to afford pyridazines under mild conditions. organic-chemistry.orguzh.ch

Functionalization to Other Amide, Acid, Ester, and Thioamide Derivatives

The amide group in this compound is a versatile handle for conversion into a range of other important functional groups.

Amides: The primary amide can be converted to secondary or tertiary amides through various N-alkylation or N-arylation reactions. More significantly, the entire -CF2CONH2 group can be replaced. Copper-catalyzed coupling reactions of 2-bromo-2,2-difluoroacetamides with aryl boronic acids or (aryl)trialkoxysilanes have been developed for the synthesis of diverse aromatic amides. nih.gov These protocols show excellent efficiency and tolerate a wide range of functional groups on both coupling partners. nih.gov

Acids and Esters: The amide functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-(3-bromophenyl)-2,2-difluoroacetic acid. This carboxylic acid is a valuable intermediate itself, which can be converted into various esters through standard esterification procedures, such as Fischer esterification or reaction with alkyl halides in the presence of a base. thermofisher.com These esters can also be accessed from the parent amide. For example, the reaction of related 2-bromo-2,2-difluoroacetamides has been shown to provide access to aromatic esters. mdpi.com

Thioamides: Thioamides are important isosteres of amides found in natural products and used as key intermediates in the synthesis of heterocycles like thiazoles. chemrxiv.orgnih.gov The conversion of amides to thioamides is a fundamental transformation in organic synthesis. This is typically achieved using thionating reagents, with Lawesson's reagent being one of the most common. organic-chemistry.org Other reagents like phosphorus pentasulfide (P₄S₁₀) are also effective. chemrxiv.orgorganic-chemistry.org Applying these standard conditions to this compound would provide the corresponding 2-(3-Bromophenyl)-2,2-difluorothioacetamide, a useful building block for further synthetic explorations.

Table 2: Functional Group Interconversions of the Difluoroacetamide Moiety

| Starting Group | Reagent(s) | Product Group | Reference |

|---|---|---|---|

| Primary Amide | H₃O⁺ or OH⁻, heat | Carboxylic Acid | thermofisher.com |

| Carboxylic Acid | Alcohol, acid catalyst | Ester | thermofisher.com |

| Primary Amide | Lawesson's reagent or P₄S₁₀ | Thioamide | organic-chemistry.org |

Emerging Research Directions and Future Outlook in Difluoroacetamide Chemistry

Development of Sustainable and Green Chemical Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of organofluorine compounds to mitigate environmental impact and enhance safety. researchgate.net Historically, fluorination methods often relied on hazardous reagents such as antimony trifluoride (SbF₃) and hydrogen fluoride (B91410) (HF), which pose significant handling and disposal challenges. dovepress.com The modern emphasis is on developing processes that are more atom-economical, utilize less toxic substances, and minimize waste generation. researchgate.netnumberanalytics.com

Sustainable approaches in difluoroacetamide chemistry focus on several key areas:

Safer Fluorinating Reagents: A shift towards less hazardous and more manageable fluorinating agents is a primary goal.

Catalytic Methods: The use of catalytic amounts of reagents instead of stoichiometric quantities reduces waste and often leads to milder reaction conditions. numberanalytics.com

Alternative Energy Sources: Techniques like sonochemistry and microwave irradiation are being explored to accelerate reactions and reduce energy consumption. archivepp.comresearchgate.net

Green Solvents: The replacement of volatile and toxic organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents, is a critical aspect of green synthesis. archivepp.com

The development of sustainable routes for synthesizing nitrogen-containing compounds from renewable biomass also highlights a broader trend in the chemical industry towards greener feedstocks, which could influence the future production of precursors for complex molecules like 2-(3-Bromophenyl)-2,2-difluoroacetamide. rsc.org

| Approach | Traditional Methods | Green/Sustainable Alternatives | Key Advantages of Green Approach |

|---|---|---|---|

| Reagents | Use of hazardous reagents like HF and SbF₃. dovepress.com | Development of safer, easier-to-handle fluorinating agents and use of catalytic systems. numberanalytics.com | Improved safety, reduced toxicity, and less environmental impact. eurekalert.org |

| Solvents | Reliance on volatile and toxic organic solvents. | Use of water, ionic liquids, or bio-derived solvents like Cyrene. archivepp.com | Reduced pollution and health hazards. |

| Process | Energy-intensive batch processes with significant waste generation. researchgate.net | Adoption of flow chemistry and alternative energy sources (microwaves, ultrasound). archivepp.comresearchgate.net | Enhanced efficiency, better process control, scalability, and reduced waste. beilstein-journals.org |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the forefront of innovation in difluoroacetamide chemistry, offering pathways to greater efficiency and selectivity. Researchers are actively developing novel catalytic systems to facilitate the synthesis and functionalization of these valuable compounds.

One significant area of advancement is the use of transition metal catalysis. For instance, copper-catalyzed arylation of 2-bromo-2,2-difluoroacetamides with aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts has been demonstrated as an effective method for creating new carbon-carbon bonds. nih.gov These reactions show good functional group tolerance and can be scaled up, making them highly valuable for synthetic applications.

Furthermore, the development of heterogeneous geminal atom catalysts (GACs), featuring two metal cores, represents a promising frontier for greener chemical manufacturing. sciencedaily.com These catalysts can offer higher efficiency and can be recovered and reused, significantly reducing the carbon footprint compared to conventional catalysts. sciencedaily.com The exploration of such systems for difluoroacetylation reactions could lead to more sustainable industrial processes. The design of new catalysts is often supported by computational methods, such as investigating the molecular electrostatic potential (MEP), to predict reactive sites and understand interaction mechanisms, which can accelerate the discovery of more effective catalysts. nih.gov

| Catalytic System | Description | Application in/relevance to Difluoroacetamide Chemistry | Advantages |

|---|---|---|---|

| Copper Catalysis | Utilizes copper salts to catalyze cross-coupling reactions. | Arylation of 2-bromo-2,2-difluoroacetamides to form complex aromatic amides. nih.gov | Cost-effective, versatile, and scalable. nih.gov |

| Palladium Catalysis | Employs palladium complexes for reactions like Suzuki-Miyaura coupling. | Could be used for cross-coupling reactions involving the bromophenyl group of this compound. rsc.org | High efficiency and broad substrate scope. |

| Heterogeneous Geminal Atom Catalysts (GACs) | Features two metal cores on a solid support, like polymeric carbon nitride. sciencedaily.com | Potential for greener synthesis of difluoroacetamide derivatives through enhanced cross-coupling reactions. | Recoverable, reusable, and has a lower carbon footprint. sciencedaily.com |

| Organocatalysis | Uses small organic molecules as catalysts. | Can offer alternative pathways for asymmetric fluorination and difluoroacetylation reactions. numberanalytics.com | Avoids toxic metals, often milder reaction conditions. |

Integration with Modern Synthetic Techniques (e.g., Photoredox Catalysis, Flow Chemistry)

The integration of modern synthetic technologies is revolutionizing the synthesis of complex molecules, including difluoroacetamides. Photoredox catalysis and flow chemistry are two such techniques that offer significant advantages over traditional batch methods.

Photoredox Catalysis utilizes visible light to initiate chemical reactions via single-electron transfer pathways. dntb.gov.ua This technique has emerged as a powerful tool for carbon-fluorine bond formation and for the introduction of difluoroacetyl groups. nih.govacs.org For example, visible-light-triggered difluoroacetylation/cyclization reactions using bromodifluoroacetamides have been developed to synthesize complex heterocyclic structures. nih.govacs.org These reactions proceed under mild conditions and provide access to a wide range of functionalized products. nih.gov The use of organic pigments like fluorescein (B123965) as photocatalysts further enhances the sustainability of this approach. acs.org

Flow Chemistry , which involves performing reactions in continuous-flow reactors, offers enhanced control over reaction parameters such as temperature, pressure, and mixing. beilstein-journals.org This leads to improved safety, higher yields, and better scalability. researchgate.netbeilstein-journals.org For the synthesis of organofluorine compounds, flow chemistry is particularly advantageous for handling hazardous reagents and for managing highly exothermic reactions. vapourtec.com The continuous production of fluorinated amino acids is a testament to the power of flow chemistry in making these valuable building blocks more accessible. chemistryviews.org This technology can also facilitate the use of gaseous reagents, which is often challenging in traditional batch setups. mit.edu

| Technique | Principle | Advantages in Difluoroacetamide Chemistry |

|---|---|---|

| Photoredox Catalysis | Uses visible light to drive chemical reactions through single-electron transfer. dntb.gov.ua | Enables mild reaction conditions for C-F bond formation and difluoroacetylation, allowing for the synthesis of complex molecules. nih.govnih.gov |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. beilstein-journals.org | Improves safety, scalability, and control over reaction conditions, which is crucial for handling fluorinating agents. vapourtec.comchemistryviews.org |

Potential for New Reaction Methodologies and Unprecedented Transformations

The unique structural and electronic properties of this compound make it a versatile substrate for developing novel reaction methodologies. The presence of multiple reactive sites—the bromo-aromatic ring, the difluoromethylene group, and the amide functionality—opens up a wide array of possibilities for unprecedented chemical transformations.

The bromine atom on the phenyl ring serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. rsc.org The difluoroacetyl group itself is a target for innovative transformations. Radical reactions, potentially initiated by photoredox catalysis, could lead to novel cyclization or addition reactions, as has been demonstrated with other difluoroacetyl compounds. nih.gov

Furthermore, the development of new synthetic methods for creating derivatives of acetamide (B32628) is an active area of research. archivepp.comresearchgate.net These efforts, combined with the unique properties of the difluoroacetamide group, could lead to the discovery of new classes of compounds with interesting biological activities or material properties. The amide bond itself, being one of the most common functional groups in medicinal chemistry, provides a platform for creating a vast library of derivatives. nih.gov The exploration of these new reaction pathways will undoubtedly expand the synthetic utility of difluoroacetamides and lead to the discovery of molecules with novel functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.